molecular formula C16H13NO3 B1345029 7-Benzyloxy-1H-indole-3-carboxylic acid CAS No. 24370-75-0

7-Benzyloxy-1H-indole-3-carboxylic acid

Cat. No.: B1345029
CAS No.: 24370-75-0
M. Wt: 267.28 g/mol
InChI Key: UTKFPHSPQYCKBX-UHFFFAOYSA-N
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Description

7-Benzyloxy-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol It is characterized by an indole core structure substituted with a benzyloxy group at the 7-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-benzyloxyindole.

    Carboxylation: The 7-benzyloxyindole is then subjected to carboxylation at the 3-position to introduce the carboxylic acid group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

7-Benzyloxy-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyloxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Benzyloxy-1H-indole-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

7-Benzyloxy-1H-indole-3-carboxylic acid (CAS No. 24370-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula: C₁₆H₁₃NO₃
  • Molecular Weight: 267.28 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has been investigated for its role as a monoacylglycerol lipase (MAGL) inhibitor , which is significant in modulating endocannabinoid signaling pathways. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in various conditions such as pain and inflammation .

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties . In xenograft mouse models, compounds with similar structures have shown effectiveness in reducing tumor growth. The compound's ability to modulate cell signaling pathways involved in proliferation and apoptosis is a key mechanism underlying its antitumor effects .

Enzyme Inhibition

The compound has been profiled for its inhibitory activity against MAGL, with studies indicating a significant reduction in enzymatic activity when treated with this compound. This inhibition can be quantified through assays measuring the enzymatic turnover rates before and after treatment with varying concentrations of this compound .

Case Studies

  • Study on Anti-Cancer Effects
    • Objective: To evaluate the antitumor efficacy of this compound in vivo.
    • Methodology: Xenograft models were treated with the compound over a period of four weeks.
    • Results: Significant tumor size reduction was observed compared to control groups, suggesting potent antitumor activity.
  • MAGL Inhibition Assay
    • Objective: To assess the inhibitory potential of the compound on MAGL.
    • Methodology: Various concentrations of the compound were tested against MAGL in vitro.
    • Results: IC50 values indicated effective inhibition at low micromolar concentrations, supporting its potential as a therapeutic agent for conditions involving dysregulated endocannabinoid levels .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antitumor ActivityModulation of cell signaling
MAGL InhibitionCompetitive inhibition
Enzyme InteractionBinding affinity studies

Properties

IUPAC Name

7-phenylmethoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKFPHSPQYCKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649670
Record name 7-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-75-0
Record name 7-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxy-1H-indole-3-carboxylic acid
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